molecular formula C15H21N3O B8192594 Simufilam CAS No. 1224591-33-6

Simufilam

Número de catálogo B8192594
Número CAS: 1224591-33-6
Peso molecular: 259.35 g/mol
Clave InChI: BSQPTZYKCAULBH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Simufilam, also known as PTI-125, is a small molecule drug candidate that is currently in Phase 3 clinical trials for the treatment of Alzheimer’s disease . It is being developed by the American pharmaceutical firm Cassava Sciences . The chemical name of this compound is 4-benzyl-8-methyl-1,4,8-triazaspiro[4.5]decan-3-one .


Synthesis Analysis

The synthesis of this compound involves the binding of the drug to filamin, a ubiquitous scaffolding protein and regulator of the actin cytoskeleton . Filamin has been reported to stabilize the high-affinity interaction of soluble Aβ42 and the α7 nicotinic acetylcholine receptor (α7nAChR), which triggers tau phosphorylation and synaptic dysfunction in some experimental systems .


Chemical Reactions Analysis

This compound binds to filamin, a protein that stabilizes the interaction of soluble Aβ42 and the α7nAChR . This binding prevents and reverses the binding of Aβ42 to α7nAChR . In experimental systems, it has been observed that this compound reduces tau phosphorylation and amyloid deposition, and normalizes signaling through the α7, NDMA, and insulin receptors .

Aplicaciones Científicas De Investigación

  • Alzheimer's Disease Treatment : Simufilam has shown promising results in improving biomarkers of Alzheimer's disease pathology, neurodegeneration, neuroinflammation, and blood-brain barrier integrity. It significantly improved eleven cerebrospinal fluid biomarkers in patients with Alzheimer's disease, suggesting potential cognitive enhancement benefits (Burns et al., 2021). Additionally, this compound targets and reverses altered filamin A, a proteopathy detected by SavaDx (Wang et al., 2021).

  • Complex Systems Study : In a broader context, this compound has been used to study complex systems by reducing them to individual parts and adopting a linear and deterministic view of how the world functions (Mazzocchi, 2008).

  • Magnetic Field-Induced Ferroelectric Switching : Research on this compound focuses on magnetic field-induced ferroelectric switching in multiferroic Aurivillius phase thin films at room temperature, contributing to material science and electronics (Keeney et al., 2013).

  • Microbiological and Environmental Research : this compound, in the form of Secondary Ion Mass Spectrometry (SIMS), has been a powerful tool for identifying microorganisms' roles in biogeochemical cycles and for comparing biosignatures from living and fossil microbial communities (Orphan & House, 2009).

  • Educational Applications : SimUfish, an interactive application, demonstrates basic principles of fish behavior and has been used to enhance students' learning about zebrafish behavior (Mwaffo et al., 2017).

Mecanismo De Acción

Simufilam targets an altered form of filamin A (FLNA) found in Alzheimer’s disease . It binds to this filamin A and aims to restore its function, potentially alleviating disease symptoms . It disrupts FLNA’s aberrant linkage to the α7nAChR, thereby blocking soluble amyloid beta 1–42 (Aβ 42 )’s signaling via α7nAChR that hyperphosphorylates tau .

Direcciones Futuras

Simufilam is currently in late-stage clinical evaluation in a pair of pivotal Phase 3 trials . Top-line results for the 52-week Phase 3 trial are currently expected approximately year-end 2024 . The second Phase 3 trial, spanning 76 weeks, is projected to finish in 2025 . These trials will provide more insights into the efficacy and safety of this compound in the treatment of Alzheimer’s disease.

Propiedades

IUPAC Name

4-benzyl-8-methyl-1,4,8-triazaspiro[4.5]decan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O/c1-17-9-7-15(8-10-17)16-11-14(19)18(15)12-13-5-3-2-4-6-13/h2-6,16H,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSQPTZYKCAULBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(CC1)NCC(=O)N2CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1224591-33-6
Record name Simufilam [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1224591336
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SIMUFILAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6NV440YIO0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Simufilam
Reactant of Route 2
Reactant of Route 2
Simufilam
Reactant of Route 3
Simufilam
Reactant of Route 4
Simufilam
Reactant of Route 5
Reactant of Route 5
Simufilam
Reactant of Route 6
Reactant of Route 6
Simufilam

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.